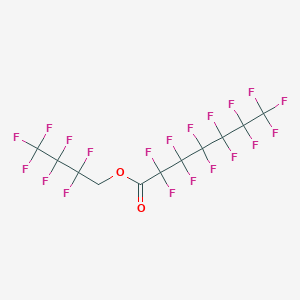

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate

Description

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a fluorinated ester characterized by a heptafluorobutyl chain (C4F7) esterified with perfluoroheptanoic acid. These traits make them valuable in coatings, electronics, and polymer sciences .

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCCIPNHHNSTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be used in the synthesis of copolymers , suggesting that its targets could be other monomers or polymers in a polymerization reaction.

Mode of Action

The compound interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices .

Result of Action

The primary result of the action of 2,2,3,3,4,4,4-Heptafluorobutyl Perfluoroheptanoate is the formation of copolymers with controlled molecular weights and narrow polydispersity indices . These copolymers have interesting properties like excellent resistance to chemicals, oils and fuels, high thermal stability, and high hydrophobicity .

Action Environment

The action, efficacy, and stability of 2,2,3,3,4,4,4-Heptafluorobutyl Perfluoroheptanoate are likely to be influenced by various environmental factors. For example, the water contact angle (WCA) of the copolymers synthesized using this compound increases with an increase in its content, indicating increasing hydrophobicity of the copolymer having higher content . Additionally, thermal stability and glass transition temperature of the copolymers also increase with the increase in its content .

Biochemical Analysis

Biochemical Properties

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and function. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins, influencing their conformation and stability.

Cellular Effects

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors.

Molecular Mechanism

At the molecular level, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s fluorinated structure allows it to form stable complexes with proteins, affecting their function and stability. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and cell signaling pathways.

Dosage Effects in Animal Models

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s activity and impact on cellular function.

Metabolic Pathways

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. Its interactions with metabolic pathways can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its distribution within cells.

Subcellular Localization

The subcellular localization of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules within the cell.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. PFAS compounds are known for their persistence in the environment and in biological systems, raising concerns regarding their toxicity and impact on human health and ecosystems.

Chemical Structure and Properties

The compound is characterized by a perfluorinated carbon chain which contributes to its hydrophobicity and lipophobicity. This structure influences its biological interactions and metabolic pathways.

Toxicokinetics

Recent studies have focused on the toxicokinetics of PFAS compounds, including 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate. Key findings include:

- Plasma Protein Binding : The compound exhibits significant plasma protein binding characteristics. A study highlighted that many PFAS show a median binding of approximately 91%, indicating strong interactions with plasma proteins which may affect their bioavailability and distribution in the body .

- Metabolic Stability : In vitro assays have demonstrated varying degrees of metabolic stability among PFAS. For instance, some compounds showed over 60% loss within 60 minutes in hepatocyte clearance assays . This suggests that 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate may undergo rapid biotransformation.

Case Studies

- Zebrafish Model : A meta-analysis involving zebrafish highlighted the cardiotoxic effects of PFAS through activation of the aryl hydrocarbon receptor (AhR), suggesting potential pathways for endocrine disruption . While specific data on 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate was not detailed in this study, it underscores the importance of evaluating new PFAS compounds for similar toxicological profiles.

- Human Studies : Epidemiological studies have drawn correlations between PFAS exposure and adverse health outcomes such as thyroid dysfunction and developmental issues in newborns. These findings emphasize the need for comprehensive evaluations of emerging PFAS like 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate .

Research Findings Summary

Comparison with Similar Compounds

Heptafluorobutyl Acrylate (2,2,3,3,4,4,4-Heptafluorobutyl Acrylate)

- Structure : Comprises an acrylate group linked to a heptafluorobutyl chain.

- Applications : Used in synthesizing fluorinated polymers (e.g., PHepFBA) for antifouling coatings and microelectronics due to ultra-low surface energy (~3.03 mN/m) .

- Synthesis: Produced via transesterification of poly(tert-butyl acrylate) with heptafluorobutanol .

- Comparison: Unlike perfluoroheptanoate, acrylates polymerize readily, enabling tailored material architectures. Perfluoroheptanoate’s longer perfluorinated chain may enhance hydrophobicity but reduce solubility in organic solvents .

Heptafluorobutyl Methacrylate (2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate)

- Structure : Methacrylate group attached to the heptafluorobutyl chain.

- Applications: Key monomer in triblock copolymers (e.g., PDMS-b-PHFBMA-b-PS) for low-surface-energy coatings and self-assembling micelles .

- Thermal Stability: Fluorinated methacrylates exhibit higher thermal resistance (>200°C) compared to non-fluorinated analogs .

- Comparison: Methacrylates offer superior mechanical stability in polymers compared to acrylates. Perfluoroheptanoate’s ester linkage to a fully fluorinated acid may further enhance chemical inertness .

Heptafluorobutyl-Based Electron Transport Materials (NDI-C4F)

- Structure : 2,7-bis(heptafluorobutyl)benzo[lmn][3,8]phenanthroline-tetraone used in perovskite solar cells (PSCs) .

- Function : Fluorine atoms improve hydrophobicity and interfacial stability, boosting device efficiency.

- Comparison: Unlike perfluoroheptanoate, NDI-C4F integrates fluorinated alkyl chains into aromatic diimides, enabling π-π stacking for charge transport. Perfluoroheptanoate’s aliphatic perfluorinated chain may serve better as a hydrophobic side chain in polymers .

Data Tables

Table 1: Key Properties of Heptafluorobutyl Derivatives

| Compound | Molecular Weight (g/mol) | Surface Energy (mN/m) | Key Application |

|---|---|---|---|

| Heptafluorobutyl Acrylate | 268.13 | ~3.03 | Antifouling coatings |

| Heptafluorobutyl Methacrylate | 282.15 | 3.5–5.0 | Block copolymers |

| NDI-C4F (Di-heptafluorobutyl diimide) | 678.30 | N/A | Perovskite solar cells |

| Perfluoroheptanoate (Hypothetical) | ~500 (estimated) | <3.0 (estimated) | Hydrophobic coatings |

Research Findings and Trends

- Low Surface Energy Materials: Heptafluorobutyl acrylates and methacrylates dominate in coatings, but perfluoroheptanoate’s extended fluorinated chain could push surface energy below 3 mN/m, rivaling polytetrafluoroethylene (PTFE) .

- Electronics: Fluorinated diimides (e.g., NDI-C4F) show that heptafluorobutyl groups enhance device stability. Perfluoroheptanoate derivatives might stabilize organic semiconductors against moisture .

- Environmental Impact : Fluorinated esters require scrutiny for bioaccumulation. Shorter perfluoroalkyl chains (e.g., C4) are increasingly favored over C8 compounds .

Preparation Methods

Preparation of 2,2,3,3,4,4,4-Heptafluorobutanol

The heptafluorobutyl moiety is typically introduced via fluorination of suitable butyl precursors or by using commercially available heptafluorobutanol. This alcohol is often synthesized through:

- Electrophilic fluorination of butanol derivatives using reagents such as elemental fluorine or specialized fluorinating agents.

- Reduction of perfluorinated carboxylic acid derivatives to the corresponding alcohol.

Commercial availability of 2,2,3,3,4,4,4-heptafluorobutanol simplifies this step, as noted in fluorochemical supply chains.

Preparation of Perfluoroheptanoic Acid or Activated Derivative

Perfluoroheptanoic acid is prepared via:

- Electrochemical fluorination (ECF) of heptanoic acid or its derivatives, yielding perfluorinated acids with high purity.

- Alternatively, telomerization and subsequent oxidation of fluorinated precursors can be used.

For esterification, the acid is often converted into more reactive derivatives such as acid chlorides or anhydrides to facilitate coupling with the fluorinated alcohol.

Esterification Process

The key step is the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with perfluoroheptanoic acid or its activated form. Common methods include:

- Direct esterification under acidic catalysis, which is less common due to the inertness of perfluorinated acids.

- Use of acid chlorides : Perfluoroheptanoyl chloride reacts with the heptafluorobutanol under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.

- Coupling reagents : Carbodiimide-based reagents (e.g., DCC) may be employed to activate the acid for ester formation.

Typical reaction conditions involve anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), low to moderate temperatures, and inert atmosphere to prevent side reactions.

Research Findings and Optimization

Recent studies emphasize mild and efficient fluoropolymer synthesis techniques that can be adapted for the preparation of fluorinated esters like 2,2,3,3,4,4,4-heptafluorobutyl perfluoroheptanoate:

- Iodo-ene polymerization methods demonstrate mild conditions for fluorinated chain assembly and modification, which could inspire esterification strategies involving fluorinated intermediates.

- Use of dimethyl carbonate (DMC) as a co-solvent has been shown to enhance reaction rates and reduce side reactions in fluoropolymer syntheses, suggesting its potential utility in esterification reactions involving fluorinated compounds.

- Analytical techniques such as NMR (1H, 19F), thermal gravimetric analysis (TGA), and differential scanning calorimetry (DSC) are essential for confirming the structure and purity of the synthesized compound.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Fluorination of butanol | Elemental fluorine or fluorinating agents | Produces 2,2,3,3,4,4,4-heptafluorobutanol |

| Preparation of acid | Electrochemical fluorination of heptanoic acid | Produces perfluoroheptanoic acid |

| Activation of acid | Conversion to acid chloride or anhydride | Facilitates esterification |

| Esterification | Acid chloride + heptafluorobutanol, base, DCM | Formation of 2,2,3,3,4,4,4-heptafluorobutyl perfluoroheptanoate |

| Solvent/co-solvent | Dichloromethane, tetrahydrofuran, DMC | Enhances reaction efficiency |

| Temperature | 0–40 °C (typically) | Controls reaction rate and side reactions |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidative degradation |

Analytical and Quality Control

- NMR Spectroscopy : 19F NMR is critical for confirming the fluorinated chain integrity.

- Mass Spectrometry : Confirms molecular weight and purity.

- Thermal Analysis : TGA and DSC assess thermal stability, important for fluorinated compounds.

- Chromatography : Size exclusion chromatography (SEC) in THF can be used for polymeric analogs, but for small molecules, GC-MS or LC-MS are preferred.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.